4-Hydroxybutyl diphenyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132649-26-4 |
|---|---|
Molecular Formula |
C16H19O5P |
Molecular Weight |
322.29 g/mol |
IUPAC Name |
4-hydroxybutyl diphenyl phosphate |
InChI |
InChI=1S/C16H19O5P/c17-13-7-8-14-19-22(18,20-15-9-3-1-4-10-15)21-16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
InChI Key |
AJXKKVKPCKGZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OCCCCO)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Reactivity of 4 Hydroxybutyl Diphenyl Phosphate
Methodologies for Chemical Synthesis
The synthesis of 4-Hydroxybutyl diphenyl phosphate (B84403) involves the formation of a phosphate ester bond, a cornerstone of organophosphorus chemistry. The primary approaches leverage well-established phosphorylation and esterification reactions, tailored to achieve mono-substitution on a difunctional precursor.
The principal method for synthesizing 4-Hydroxybutyl diphenyl phosphate is the direct phosphorylation of 1,4-butanediol (B3395766). This reaction involves forming a phosphate ester linkage between one of the hydroxyl groups of the diol and a suitable phosphorylating agent.
A common and effective phosphorylating agent for this transformation is Diphenyl chlorophosphate . The reaction proceeds via a nucleophilic attack of the hydroxyl group of 1,4-butanediol on the phosphorus atom of diphenyl chlorophosphate, leading to the displacement of the chloride leaving group and the formation of the desired phosphate ester. An acid scavenger, typically a tertiary amine like pyridine or triethylamine, is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. To favor the formation of the mono-substituted product, an excess of 1,4-butanediol is typically used.
An alternative, though less direct, route is through a transesterification reaction. This could involve reacting 1,4-butanediol with a different triaryl phosphate in the presence of a suitable catalyst. However, direct phosphorylation is generally more straightforward for this specific target molecule.
The selection of precursors and catalysts is critical for a successful synthesis, directly influencing reaction efficiency and product purity.
Precursors :
1,4-Butanediol : This commercially available diol serves as the source of the 4-hydroxybutyl backbone.
Diphenyl chlorophosphate : This is the key phosphorylating agent, providing the diphenyl phosphate group. It can be purchased directly or synthesized from the reaction of phosphorus oxychloride with phenol (B47542).
Diphenylphosphoryl azide (DPPA) : In some contexts, DPPA can be used in phosphorylation reactions, often under milder conditions researchgate.net.
Catalysts and Reagents :
Base/Acid Scavenger : Non-nucleophilic bases such as pyridine, triethylamine (Et3N), or N,N-diisopropylethylamine (DIPEA) are essential in reactions involving diphenyl chlorophosphate to neutralize the HCl generated researchgate.net.
Lewis Acid Catalysts : In certain phosphorylation reactions, Lewis acids like magnesium chloride can be employed to activate the phosphorylating agent google.com.
Transesterification Catalysts : Should a transesterification route be employed, catalysts based on titanium, such as titanium tetrabutoxide, are known to be effective researchgate.net.
Achieving a high yield of this compound while minimizing the formation of the primary byproduct, 1,4-butanediyl bis(diphenyl phosphate), requires careful optimization of reaction parameters.
Key parameters for optimization include:
Stoichiometry : Utilizing a significant molar excess of 1,4-butanediol relative to the diphenyl chlorophosphate is the most crucial factor for maximizing the yield of the mono-phosphorylated product.
Temperature : The reaction is typically conducted at low temperatures (e.g., 0 °C) during the addition of the phosphorylating agent to control the reaction rate and reduce side reactions, followed by stirring at room temperature.
Solvent : Anhydrous, non-protic solvents like dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are suitable for this reaction, as they dissolve the reactants without interfering with the reaction.
Reaction Time : Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy is necessary to determine the optimal reaction time for completion.
The table below summarizes the key parameters and their influence on the synthesis.
| Parameter | Objective | Rationale & Considerations |
| Reactant Ratio | Maximize mono-phosphorylation | A molar excess of 1,4-butanediol shifts the equilibrium towards the desired product and statistically reduces the chance of the mono-adduct reacting a second time. |
| Temperature | Control reactivity, minimize byproducts | Initial low temperature (0 °C) controls the exothermic reaction, while subsequent warming to room temperature ensures completion. |
| Solvent Choice | Ensure reactant solubility and inertness | Aprotic solvents like DCM or THF are preferred to prevent side reactions with the solvent. |
| Base Selection | Efficiently neutralize HCl byproduct | Tertiary amines like triethylamine or pyridine are commonly used. The choice can influence reaction kinetics researchgate.net. |
| Addition Rate | Prevent localized high concentrations | Slow, dropwise addition of diphenyl chlorophosphate to the solution of 1,4-butanediol and base helps to maintain control over the reaction. |
Functional Group Transformations and Derivatization
The bifunctional nature of this compound, with its terminal hydroxyl group and stable diphenyl phosphate core, allows for a variety of subsequent chemical modifications.
The primary alcohol group is a versatile handle for introducing new functional groups. Standard transformations for primary alcohols can be readily applied.
Esterification : The hydroxyl group can react with carboxylic acids (under Fischer esterification conditions), acid anhydrides, or acid chlorides to form a new ester linkage msu.eduorganic-chemistry.org.
Etherification : Conversion to an ether can be achieved through reactions like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.
Oxidation : The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidations organic-synthesis.com. Stronger oxidation can yield a carboxylic acid.
Conversion to Halides : The hydroxyl group can be substituted by a halogen. For instance, reaction with thionyl chloride (SOCl₂) can produce the corresponding chloride, and the Appel reaction (using triphenylphosphine and a carbon tetrahalide) can yield chlorides or bromides organic-synthesis.comorganic-chemistry.org.
Mitsunobu Reaction : This powerful reaction allows for the conversion of the alcohol to a wide range of functional groups, such as azides or esters, with inversion of stereochemistry if applicable organic-synthesis.com.
The table below outlines potential derivatization reactions at the hydroxyl group.
| Reaction Type | Reagents | Product Functional Group |
| Esterification | R-COOH, H⁺ or R-COCl, Pyridine | Ester (-O-C=O)-R) |
| Etherification | 1. NaH; 2. R-Br | Ether (-O-R) |
| Oxidation (mild) | PCC or DMP | Aldehyde (-CHO) |
| Halogenation | SOCl₂ or PPh₃/CBr₄ | Alkyl Halide (-Cl, -Br) |
| Mitsunobu | PPh₃, DIAD, R-COOH | Inverted Ester |
The diphenyl phosphate group is generally robust, but specific transformations can be achieved, most notably the selective cleavage of one of the phenyl groups.
A key transformation is the selective deprotection of one phenyl group from an alkyl diphenyl phosphate via catalytic hydrogenation researchgate.net. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas at ambient temperature and pressure. This process efficiently yields the corresponding alkyl monophenyl phosphate, which is a valuable synthetic intermediate researchgate.net. This method provides a mild and efficient way to modify the phosphate core without affecting other functional groups that are not susceptible to hydrogenation researchgate.net.
While complete hydrolytic cleavage of the phosphate ester bonds is possible under harsh acidic or basic conditions, it is a less controlled transformation.
Formation of Oligomeric or Polymeric Structures
The chemical structure of this compound, which contains a reactive hydroxyl group, presents the potential for its participation in polymerization reactions to form oligomeric or polymeric structures. While specific studies detailing the homopolymerization of this compound are not extensively documented, its ability to form larger molecules can be inferred from established principles of polyester (B1180765) and polyphosphate synthesis. The hydroxyl group can act as a nucleophile, enabling the molecule to be incorporated into polymer chains through processes such as polycondensation and addition reactions.
One plausible pathway for forming polymeric structures is through polycondensation reactions . This compound can be utilized as a phosphorus-containing diol in reactions with dicarboxylic acids or their derivatives (e.g., acyl chlorides or esters). This process would lead to the formation of phosphorus-containing polyesters. The general scheme for such a reaction involves the esterification of the hydroxyl group of this compound with the carboxyl groups of the diacid, resulting in a repeating unit that incorporates the diphenyl phosphate moiety. The properties of the resulting polyester, such as thermal stability and flame retardancy, would be influenced by the presence of the phosphorus atom in the polymer backbone.
Another potential route is through transesterification reactions . This compound could react with other esters, such as dimethyl terephthalate, in the presence of a suitable catalyst. In this scenario, the hydroxyl group of the phosphate compound would displace the methoxy group of the diester, leading to the formation of a new ester linkage and the incorporation of the this compound unit into a polyester chain. The efficiency of this process would depend on reaction conditions, including temperature, pressure, and the choice of catalyst.
Furthermore, the hydroxyl group of this compound allows it to act as a chain extender or a branching agent in the synthesis of other polymers, such as polyurethanes . By reacting with diisocyanates, the hydroxyl group can form urethane (B1682113) linkages. If this compound is used in conjunction with other diols, it can be randomly incorporated into the polyurethane backbone. The presence of the bulky diphenyl phosphate group would likely impact the physical properties of the resulting polyurethane, potentially enhancing its flame resistance.
The following table summarizes potential polymerization reactions involving this compound:
| Polymerization Type | Co-reactant | Resulting Polymer | Potential Properties |
| Polycondensation | Dicarboxylic acid (e.g., adipic acid) | Phosphorus-containing polyester | Enhanced flame retardancy, modified thermal stability |
| Transesterification | Diester (e.g., dimethyl terephthalate) | Phosphorus-containing polyester | Improved thermal properties |
| Polyaddition | Diisocyanate (e.g., MDI) | Phosphorus-containing polyurethane | Increased flame resistance, altered mechanical properties |
Mechanistic Insights into Synthesis and Chemical Reactions
The synthesis and reactivity of this compound are governed by the principles of organophosphorus chemistry. The primary synthetic route involves the reaction of diphenyl chlorophosphate with an excess of 1,4-butanediol.
Synthesis Mechanism:
The formation of this compound from diphenyl chlorophosphate and 1,4-butanediol proceeds through a nucleophilic substitution reaction at the phosphorus center. The mechanism can be outlined as follows:
Nucleophilic Attack: The hydroxyl group of 1,4-butanediol, acting as a nucleophile, attacks the electrophilic phosphorus atom of diphenyl chlorophosphate.
Transition State: A trigonal bipyramidal transition state is formed, where the incoming hydroxyl group and the leaving chloride ion occupy apical positions.
Leaving Group Departure: The chloride ion, being a good leaving group, departs, leading to the formation of a protonated phosphate ester.
Deprotonation: A base, such as a tertiary amine (e.g., triethylamine) or another molecule of 1,4-butanediol, abstracts the proton from the newly formed phosphotriester to yield the final product, this compound, and a hydrochloride salt as a byproduct.
The use of an excess of 1,4-butanediol helps to minimize the formation of the disubstituted product, bis(diphenyl phosphate)butane.
Mechanisms of Chemical Reactions:
The chemical reactivity of this compound is centered around its two main functional groups: the phosphate ester and the terminal hydroxyl group.
Reactions involving the Hydroxyl Group: As discussed in the previous section, the hydroxyl group can participate in esterification, transesterification, and urethane formation. These reactions follow standard mechanisms for alcohol reactivity. For instance, in an acid-catalyzed esterification with a carboxylic acid, the hydroxyl oxygen attacks the protonated carbonyl carbon of the carboxylic acid, followed by the elimination of water.
Reactions involving the Phosphate Group: The phosphate ester itself can undergo nucleophilic substitution reactions, although this typically requires more forcing conditions or specific catalysts. For example, hydrolysis of the phosphate ester would involve the attack of a water molecule or hydroxide ion on the phosphorus atom, leading to the cleavage of a P-O-C bond and the formation of diphenyl phosphate and 1,4-butanediol.
Role as a Catalyst: Diphenyl phosphate (DPP), a closely related compound, is known to be an efficient organocatalyst for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and δ-valerolactone. acs.orgrsc.org The mechanism is proposed to be an activated monomer mechanism . acs.org In this process, the acidic proton of the phosphate group protonates and activates the carbonyl group of the cyclic monomer, making it more susceptible to nucleophilic attack by an initiator (an alcohol). It is plausible that this compound could exhibit similar catalytic activity, with its own hydroxyl group potentially acting as an internal initiator.
The proposed mechanism for DPP-catalyzed ROP, which can provide insight into the potential reactivity of this compound, is as follows:
Monomer Activation: The diphenyl phosphate catalyst forms a hydrogen bond with the carbonyl oxygen of the lactone monomer, activating it.
Nucleophilic Attack: An alcohol initiator attacks the activated carbonyl carbon, leading to the opening of the ring.
Chain Propagation: The newly formed hydroxyl-terminated chain end can then act as a nucleophile to attack another activated monomer, propagating the polymer chain.
This catalytic role highlights the versatile reactivity of the phosphate moiety and suggests that this compound could not only be a monomer but also participate in and influence the mechanism of polymerization reactions.
Environmental Dynamics and Transformation Pathways of 4 Hydroxybutyl Diphenyl Phosphate
Abiotic Degradation Processes
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 4-HDP, the primary abiotic degradation routes include hydrolysis, photolysis, and thermal decomposition. The efficiency of these processes is highly dependent on environmental conditions such as pH, temperature, and the presence of other reactive species.
Hydrolytic Cleavage in Aqueous Environments
Generally, the P-O bond in organophosphate esters is more stable to hydrolysis than the P-S or P-F bonds found in many organophosphorus pesticides. mdpi.com The hydrolysis of dibutyl phosphate (B84403), for example, has been studied under acidic conditions at elevated temperatures (110-150 °C), where it was found to follow quasi-first-order kinetics. xml-journal.net The products of this hydrolysis included butanol, butyric acid, propionic acid, and mono-butyl phosphate. xml-journal.net It is plausible that the hydrolysis of 4-HDP would yield diphenyl phosphate and 1,4-butanediol (B3395766) as primary products.
Table 1: Hydrolysis Data for Structurally Related Organophosphate Esters
| Compound | Conditions | Half-life (t½) | Primary Degradation Products |
| Di-4-chlorothiophenyl phosphate | 98°C, varying HCl concentrations | Not specified | Not specified |
| Dibutyl phosphate | 110-150°C, 2.0 mol/L HNO₃ | Not specified (rate constants provided) | Butanol, Butyric acid, Propionic acid, Mono-butyl phosphate |
| 4-Bromo-2,6-dimethylphenyl phosphate monoester | 97°C, acid solution | Not specified | Inorganic phosphate |
Photolytic Transformations
Photolysis, or photodegradation, is the breakdown of compounds by photons, particularly from sunlight. This process can be a significant degradation pathway for OPEs in surface waters and the atmosphere. The rate and products of photolysis depend on the light absorption properties of the molecule and the presence of photosensitizers in the environment.
While specific studies on the photolytic transformation of 4-HDP are limited, research on other OPEs indicates that phototransformation can be an important removal mechanism. nih.gov For example, studies on various pharmaceuticals and estrogens in river water have shown half-lives ranging from minutes to hours under simulated sunlight. researchgate.net The presence of substances that absorb light and transfer energy can sensitize the photodegradation of organic compounds. researchgate.net For OPEs, direct photolysis and indirect photolysis involving reactive oxygen species like hydroxyl radicals can occur. mdpi.com The aryl phosphate groups in 4-HDP suggest it could be susceptible to photolytic degradation, likely leading to the formation of hydroxylated and cleaved products.
Thermal Decomposition Pathways
Thermal decomposition is the breakdown of a substance by heat. This process is particularly relevant for OPEs used as flame retardants, as their effectiveness often relies on their decomposition behavior at high temperatures. The thermal degradation of organophosphorus esters has been studied for various analogs. nih.gov
Studies on alkyl and aryl phosphates show that the initial degradation step is often the elimination of a phosphorus acid. nih.gov Alkyl phosphates tend to undergo this elimination at lower temperatures compared to aryl phosphates. nih.govmdpi.com The decomposition of diphenyl phosphate esters generally occurs at higher temperatures. For instance, the onset of degradation for a diphenyl phosphate ester derived from isosorbide (B1672297) was observed at 289°C, which is significantly higher than its diethyl ester counterpart (156°C). mdpi.com The thermal decomposition of 4-HDP would likely involve the cleavage of the butoxy chain and the phenyl-phosphate bonds, potentially forming volatile phosphorus-containing species that can act in the gas phase to inhibit combustion. mdpi.com The products of the thermal decomposition of di-n-butylbis(triphenylphosphine)platinum(II) were found to be n-butane and 1-butene, suggesting that similar C-O bond cleavage and subsequent reactions could occur for the butyl chain in 4-HDP. harvard.edu
Biotic Transformation Mechanisms
Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a key process in the environmental fate of many organic pollutants, including OPEs.
Microbial-Mediated Degradation in Environmental Compartments
Microorganisms in soil, sediment, and water play a crucial role in the degradation of OPEs. researchgate.net The rate and extent of microbial degradation depend on various factors, including the microbial community composition, nutrient availability, and prior exposure to the contaminant.
Studies on tert-butylphenyl diphenyl phosphate (BPDP), a close structural analog of 4-HDP, have shown that it can be mineralized by microorganisms in sediment and water. nih.gov In these studies, over 37% of BPDP was converted to CO2 after 8 weeks in microcosms from a site with a history of chemical exposure. nih.gov The degradation was found to be most effective at low concentrations of the compound. nih.gov The identified biodegradation products of BPDP included phenol (B47542), tert-butylphenol, and diphenyl phosphate, indicating that microbial degradation proceeds through multiple catabolic processes. nih.gov
Fungal metabolism of BPDP has also been investigated. The fungus Cunninghamella elegans was found to metabolize 70% of the applied BPDP within 7 days. asm.orgnih.gov The primary metabolic pathway was the oxidation of the alkyl side chain, leading to the formation of a carboxylic acid derivative. asm.orgnih.gov Other metabolites included hydroxylated derivatives, triphenyl phosphate, and diphenyl phosphate, suggesting that both oxidation and phosphatase cleavage are involved in the fungal degradation of this compound. asm.orgnih.gov It is likely that 4-HDP undergoes similar microbial-mediated transformations, with initial oxidation of the hydroxybutyl group and/or hydrolysis of the phosphate ester bonds.
Table 2: Microbial Degradation of tert-Butylphenyl Diphenyl Phosphate (BPDP)
| Organism/System | Incubation Time | Degradation | Key Metabolites |
| Sediment Microcosms | 8 weeks | >37% mineralization | Phenol, tert-Butylphenol, Diphenyl phosphate, Triphenyl phosphate |
| Cunninghamella elegans | 7 days | 70% metabolized | 4-(2-carboxy-2-propyl)triphenyl phosphate, Diphenyl phosphate, Phenol |
Enzymatic Biotransformations in Environmental Systems
The microbial degradation of OPEs is driven by specific enzymes that catalyze the breakdown of these compounds. The primary enzymes involved in the initial steps of OPE degradation are phosphotriesterases and carboxylesterases. biotechrep.irmdpi.com
Phosphotriesterases (PTEs) are a group of enzymes that can hydrolyze the ester bonds of a wide range of organophosphates. biotechrep.ir These enzymes have been identified in various bacteria and are considered key players in the detoxification and environmental degradation of OPEs. biotechrep.ir Lipases, which are a type of esterase, have also been shown to be capable of hydrolyzing ester linkages in polymeric materials, suggesting a potential role in the degradation of OPEs. mdpi.com
The enzymatic transformation of 4-HDP would likely involve the hydrolytic cleavage of the P-O-C bonds. This could be initiated by a phosphotriesterase, leading to the formation of diphenyl phosphate and 1,4-butanediol. Subsequent degradation of diphenyl phosphate could be carried out by phosphodiesterases. Additionally, enzymes such as oxidases could be involved in the transformation of the hydroxybutyl side chain. While direct evidence for the enzymatic transformation of 4-HDP is scarce, the extensive research on the enzymatic degradation of other OPEs provides a strong basis for predicting its metabolic fate in environmental systems. researchgate.netasm.org
Observed Metabolic Pathways in Relevant Environmental Organisms
There is a lack of specific studies identifying the metabolic pathways of 4-Hydroxybutyl diphenyl phosphate in key environmental organisms such as fish, algae, or microorganisms. Research on analogous organophosphate esters suggests that metabolic processes could involve hydroxylation, cleavage of the phosphate ester bond, and conjugation. However, without direct experimental evidence for 4-HDBPP, any description of its metabolic fate would be speculative.
Transport and Distribution in Environmental Media
Detailed information regarding the transport and distribution of this compound in various environmental compartments is not currently available.
Sorption Phenomena in Soil and Sediment
Quantitative data on the sorption coefficient (Koc or Kd) of this compound to different soil and sediment types are not documented in existing literature. This information is crucial for predicting its tendency to bind to solid phases in the environment, which influences its mobility and bioavailability.
Mobility and Leaching in Aquatic and Terrestrial Systems
Studies examining the mobility and potential for leaching of this compound through the soil column and into groundwater are not available. Such studies are essential for assessing its potential to contaminate aquatic environments.
Partitioning Behavior across Environmental Phases
Specific experimental or estimated values for the key partitioning coefficients of this compound, such as the octanol-water partition coefficient (Kow) and the octanol-air partition coefficient (Koa), are not reported in scientific databases. These values are fundamental for modeling its distribution between water, soil, air, and biota.
Engineering and Materials Science Applications of 4 Hydroxybutyl Diphenyl Phosphate
Utilization in Polymer Chemistry
The presence of a primary hydroxyl (-OH) group makes 4-Hydroxybutyl diphenyl phosphate (B84403) a valuable reactive monomer and functionalizing agent in polymer synthesis. Unlike additive molecules that are simply blended into a polymer matrix, this compound can be chemically integrated into the polymer structure, leading to permanent modification and enhanced performance.
The terminal hydroxyl group on the butyl chain allows 4-Hydroxybutyl diphenyl phosphate to be covalently bonded into polymer backbones. This is particularly relevant in the synthesis of polyurethanes and polyesters.
Polyurethanes: In polyurethane synthesis, the hydroxyl group of this compound can react with isocyanate groups (-NCO) of di- or poly-isocyanates, such as 4,4'-diphenylmethane diisocyanate (MDI) or toluene (B28343) diisocyanate (TDI). scispace.comimt.sirsc.org This reaction forms a urethane (B1682113) linkage, effectively making the phosphate compound a diol component or a chain extender in the final polymer. imt.si By incorporating it into the polyurethane chain, the properties of the diphenyl phosphate group, such as flame retardancy, are permanently locked into the material's structure. This reactive approach prevents the leaching or migration of the flame retardant over time, an issue often encountered with additive flame retardants. mdpi.com
Polyesters: Similarly, this compound can participate in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., anhydrides or esters). The hydroxyl group reacts to form an ester bond, integrating the molecule into a polyester (B1180765) chain. researchgate.net This method allows for the creation of new polyesters with built-in flame retardancy and potentially modified thermal and mechanical properties. The inclusion of the bulky diphenyl phosphate group within the polymer backbone can influence chain packing and morphology.
Beyond creating new polymers, this compound can be used to modify the surfaces and bulk properties of existing polymers. This functionalization can introduce a range of desirable characteristics.
The primary mechanism for functionalization is through grafting reactions, where the hydroxyl group is used to attach the molecule to a polymer that has complementary reactive sites. For instance, it can be grafted onto polymers with carboxylic acid groups. nih.govihmc.us This process introduces phosphate moieties to the material, which can significantly alter its surface properties, such as hydrophilicity and biocompatibility. nih.govihmc.us The inherent flame retardant nature of the phosphate group is another key property imparted through this functionalization, enhancing the fire safety of the original polymer. mdpi.com
Role in the Synthesis of Advanced Materials
The applications of this compound extend to the synthesis of specialized and advanced materials, where it can act as a catalyst or a key building block for functional biomaterials.
Organophosphorus compounds, including phosphates and their acids, have been recognized for their catalytic activity in certain polymerization reactions. dtic.mil For example, they can act as catalysts in the ring-opening polymerization (ROP) of cyclic esters (like lactide or caprolactone) to produce biodegradable polyesters. youtube.com The phosphate moiety can activate the monomer, facilitating the polymerization process. While specific studies on this compound as a catalyst are not prevalent, its chemical nature suggests potential utility in this area, analogous to other organophosphate catalysts. dtic.milacs.org This catalytic function could be employed to create polymers for a variety of advanced applications, from packaging to biomedical devices.
Phosphate groups are fundamental to biological systems and play a crucial role in the biocompatibility and bioactivity of materials. nih.govihmc.us Calcium phosphate ceramics, most notably hydroxyapatite, are widely used in bone tissue engineering due to their chemical similarity to the mineral component of bone. jchemrev.comtandfonline.comnumberanalytics.comjchemrev.com
This compound serves as a valuable molecule for imparting these desirable phosphate characteristics to other materials. It can be used to:
Surface-functionalize biomaterials: By grafting this compound onto the surface of a metallic implant or a polymeric scaffold, the material's surface can be rendered more biocompatible, promoting better integration with surrounding tissues. nih.govnih.gov The phosphate groups can enhance cell adhesion and may serve as nucleation sites for biomineralization. nih.gov
Synthesize biodegradable polymers: It can be used as a monomer in the creation of biodegradable poly(phosphoesters). These polymers are of great interest for therapeutic applications, such as drug delivery systems, as their degradation products are generally biocompatible. mdpi.com
Comparative Analysis with Established Phosphorus-Based Materials
The utility of this compound is best understood when compared to other phosphorus-based materials used for similar purposes, particularly in the realm of flame retardants. The primary distinction lies in its classification as a reactive flame retardant.
| Feature | This compound (Reactive) | Additive Phosphorus Flame Retardants (e.g., APP, TEP, DPK) researchgate.netresearchgate.net |
| Incorporation | Chemically bonded into the polymer network via its hydroxyl group. mdpi.com | Physically blended/dispersed within the polymer matrix. |
| Permanence | High. The flame retardant is a permanent part of the polymer structure. | Low to Moderate. Can migrate to the surface and leach out over time, especially under thermal stress or contact with solvents. mdpi.com |
| Effect on Mechanical Properties | Can alter properties (e.g., stiffness, glass transition temperature) due to integration into the backbone. The effect depends on concentration and the base polymer. researchgate.net | Often plasticizes the polymer (lowering stiffness), or acts as a filler (which can reduce tensile strength if not well-dispersed). mdpi.com |
| Processing | Incorporated during the initial polymerization stage. | Typically added during compounding or processing of the finished polymer. |
| Efficiency | Generally high, as the phosphorus is uniformly distributed at a molecular level. | Efficiency depends heavily on achieving uniform dispersion. Agglomeration can lead to inconsistent performance. mdpi.com |
Table 1: Comparative analysis of reactive vs. additive phosphorus-based flame retardants.
Theoretical and Computational Chemistry of 4 Hydroxybutyl Diphenyl Phosphate
Molecular Modeling of Intermolecular Interactions
Molecular modeling, particularly through molecular dynamics (MD) simulations, is used to study how molecules like 4-hydroxybutyl diphenyl phosphate (B84403) interact with their environment. nih.gov These simulations can model the behavior of the compound in different phases (e.g., in a polymer matrix or in a solvent) and over time, providing a dynamic picture of intermolecular forces. mdpi.com
For OPEs used as plasticizers or flame retardants, MD simulations can elucidate the nature of interactions with polymer chains. researchgate.net In the case of 4-hydroxybutyl diphenyl phosphate, simulations could reveal how the phenyl groups engage in π-π stacking interactions and how the polar phosphate and hydroxyl groups form hydrogen bonds or dipole-dipole interactions. These interactions are critical for the effectiveness of a plasticizer and for understanding its potential to leach from materials. acs.org
Computational studies on other OPEs have shown that binding interactions with biological macromolecules, such as nuclear hormone receptors, can be modeled to predict potential endocrine-disrupting effects. nih.govmdpi.com Inverse docking techniques have been used to screen OPEs against various receptors, with results indicating that aromatic OPEs often exhibit higher binding probabilities. nih.gov Such studies could be applied to this compound to assess its potential biological interactions.
Computational Prediction of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including metabolic transformations and degradation pathways. For OPEs, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. semanticscholar.org
A key area of investigation for OPEs is their biotransformation by cytochrome P450 (CYP) enzymes. semanticscholar.org Computational studies have detailed the reaction mechanisms, which often involve C-hydroxylation and O-dealkylation. semanticscholar.org For this compound, a likely metabolic pathway would involve the oxidation of the butyl chain or the phenyl rings. DFT calculations could predict the most likely sites of metabolic attack by comparing the activation barriers for hydrogen abstraction from different positions on the molecule.
Studies on compounds like triphenyl phosphate (TPHP) have shown that they can be metabolized to diphenyl phosphate (DPHP). semanticscholar.org Similarly, the metabolism of this compound could be computationally modeled to predict its primary metabolites, which is crucial for understanding its persistence and the toxicity of its breakdown products.
Development of Structure-Reactivity/Application Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate molecular descriptors with experimental activities or properties. These models are widely used for OPEs to predict properties like toxicity, bioconcentration factor, and physical-chemical characteristics. nih.govnih.govtntech.edu
To develop a QSAR model for a series of OPEs, a set of molecular descriptors is calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. For predicting a property like the bioconcentration factor of OPEs, descriptors related to molecular size, shape, and hydrophobicity (e.g., log K_ow) are often important. nih.gov
For this compound, its descriptors could be calculated and inputted into existing QSAR models for OPEs to predict its properties without the need for experimental testing. qsartoolbox.org For instance, models have been developed to predict the oral acute toxicity (LD50) of organophosphates based on descriptors like ALOGP2 and various RDF descriptors. nih.gov The development and application of such models are guided by OECD principles to ensure their robustness and predictive power. nih.gov These in silico approaches are valuable for prioritizing chemicals for further testing and for risk assessment. researchgate.net
Future Research Trajectories and Interdisciplinary Outlook for 4 Hydroxybutyl Diphenyl Phosphate
Innovations in Green Synthetic Methodologies
The future synthesis of 4-HDBDPP is expected to be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety. Current industrial production of OPEs often involves phosphorus oxychloride, a reagent that can generate significant hazardous waste. wikipedia.org Future research will likely focus on developing more atom-economical and environmentally benign synthetic routes.
Key areas of innovation may include:
Enzymatic Synthesis: The use of enzymes, such as phosphotriesterases, offers a highly selective and mild approach to synthesizing chiral organophosphates from prochiral precursors. acs.org Research into enzymes capable of catalyzing the formation of 4-HDBDPP could lead to more sustainable and stereospecific production methods. nih.gov
Catalytic Approaches: The development of novel catalysts, including metal-organic frameworks (MOFs), can enhance the efficiency and selectivity of organophosphate synthesis. rsc.orgrsc.org Future studies may explore catalytic systems that enable the direct and efficient phosphorylation of 1,4-butanediol (B3395766) with diphenyl phosphate (B84403) or related precursors.
Bio-based Feedstocks: A significant trend in green chemistry is the utilization of renewable resources. jhdtex.comaalto.fi Research could investigate the use of bio-derived butanediol (B1596017) or other suitable precursors from biomass to produce 4-HDBDPP, thereby reducing the reliance on petrochemicals. mdpi.com
Solvent-Free and Alternative Solvent Systems: Moving away from volatile organic solvents is a core tenet of green chemistry. Future synthetic methods for 4-HDBDPP may focus on solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids. youtube.com
Table 1: Potential Green Synthetic Routes for 4-Hydroxybutyl Diphenyl Phosphate
| Synthetic Approach | Potential Advantages | Research Focus |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts. | Identification and engineering of suitable enzymes (e.g., phosphotriesterases). |
| Novel Catalysis | Increased reaction rates, improved yields, catalyst recyclability. | Development of efficient catalysts (e.g., MOFs) for phosphorylation reactions. |
| Bio-based Feedstocks | Reduced carbon footprint, use of renewable resources. | Sourcing of bio-derived 1,4-butanediol and other precursors. |
| Solvent-Free Synthesis | Minimized solvent waste, simplified purification. | Optimization of reaction conditions under solvent-free or alternative solvent systems. |
Advancements in High-Throughput Analytical Characterization
As the use of 4-HDBDPP and other OPEs continues, the need for rapid and sensitive analytical methods for their detection in various environmental and biological matrices becomes crucial. High-throughput screening (HTS) and advanced analytical platforms will be instrumental in assessing exposure and understanding the environmental distribution of this compound.
Future advancements are anticipated in the following areas:
Automated Sample Preparation and Analysis: The integration of automated sample preparation techniques with advanced analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) can significantly increase sample throughput. envirotech-online.comthermofisher.com This is particularly important for large-scale environmental monitoring programs.
High-Throughput Screening (HTS) for Toxicity: HTS assays, such as those using zebrafish embryos or human cell lines, can rapidly screen for the potential toxicity of 4-HDBDPP and its transformation products. nih.govnih.govresearchgate.netresearchgate.net This allows for the prioritization of compounds for more detailed toxicological evaluation.
Development of Novel Sensor Technologies: Research into portable and real-time sensors, potentially based on microfluidics or nanomaterials, could enable on-site detection of 4-HDBDPP in water and other matrices, facilitating rapid response to contamination events. mdpi.comtechnologynetworks.com
In Silico Spectral Databases: The creation of comprehensive in silico spectral databases for OPEs and their predicted transformation products can aid in the identification of novel and unexpected compounds in non-targeted analysis of environmental samples. nih.govacs.orgacs.orgresearchgate.net
Table 2: Emerging Analytical Techniques for this compound
| Technique | Application | Potential Benefits |
| Automated LC-MS/MS | Quantification in environmental and biological samples. | High sensitivity, high throughput, reduced manual error. |
| Zebrafish Embryo HTS | Rapid toxicity screening (e.g., cardiotoxicity, developmental toxicity). | Fast results, in vivo relevance, reduced use of higher vertebrates. |
| Microfluidic Sensors | On-site, real-time water monitoring. | Portability, rapid detection, lower sample volume requirements. |
| In Silico Spectral Databases | Identification of unknown transformation products. | Broader screening capabilities, aids in non-targeted analysis. |
Elucidation of Complex Environmental Transformation Pathways
Future research should focus on:
Biodegradation Studies: Investigating the microbial degradation of 4-HDBDPP is essential. Studies on analogous compounds like tert-butylphenyl diphenyl phosphate have shown that biodegradation can occur, leading to the formation of various metabolites such as phenol (B47542) and diphenyl phosphate. nih.gov The hydroxyl group of 4-HDBDPP may serve as a site for initial microbial attack, potentially leading to more rapid degradation. The degradation of diphenyl ether and its derivatives by bacteria like Sphingomonas sp. suggests potential pathways for the breakdown of the diphenyl phosphate moiety. nih.gov
Photodegradation in Aquatic Environments: The role of sunlight in the degradation of 4-HDBDPP in water needs to be elucidated. Photocatalytic degradation has been shown to be an effective method for breaking down other OPEs, and this could be a significant removal pathway for 4-HDBDPP in sunlit surface waters. nih.govmdpi.comdntb.gov.uaresearchgate.netdoaj.org
Metabolism in Biota: Understanding how 4-HDBDPP is metabolized by organisms is crucial for assessing its bioaccumulation potential and toxicity. Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations can predict the biotransformation of OPEs by enzymes like cytochrome P450. nih.govresearchgate.net Such models could be applied to 4-HDBDPP to predict its primary metabolites.
Identification of Transformation Products: A key challenge is the identification of the various transformation products that may be formed in the environment. The use of high-resolution mass spectrometry and the development of in silico prediction tools will be vital in this endeavor. nih.govacs.orgresearchgate.net
Table 3: Predicted Environmental Transformation Pathways for this compound
| Pathway | Mediating Factor | Potential Products | Research Approach |
| Biodegradation | Microorganisms | Diphenyl phosphate, phenol, 1,4-butanediol, smaller organic acids. | Microcosm studies with environmental matrices, isolation of degrading microbes. |
| Photodegradation | Sunlight (UV radiation) | Hydroxylated intermediates, cleavage products. | Laboratory photolysis experiments, identification of photoproducts. |
| Metabolism | Biota (e.g., fish, invertebrates) | Conjugated metabolites, hydroxylated derivatives. | In vivo and in vitro metabolism studies, computational modeling. |
Exploration of Novel and High-Performance Material Applications
The presence of a reactive hydroxyl group in 4-HDBDPP opens up possibilities for its use as a reactive flame retardant, which can be chemically incorporated into polymer matrices. This can lead to improved material properties and reduced leaching compared to additive flame retardants.
Future research in this area will likely explore:
Reactive Flame Retardant in Polyurethanes: The hydroxyl group of 4-HDBDPP makes it a suitable candidate for incorporation into polyurethane foams, a major application area for OPEs. Research is needed to evaluate its effect on the flammability, thermal stability, and mechanical properties of the resulting foams.
Modification of Epoxy Resins: 4-HDBDPP could be used to modify epoxy resins, potentially enhancing their flame retardancy and other properties. The structure-activity relationship of different phosphorus compounds in flame retardancy is an active area of research. researchgate.net
Development of Polymeric Flame Retardants: 4-HDBDPP could serve as a monomer or a building block for the synthesis of novel polymeric flame retardants. Polymeric flame retardants are generally considered to have lower migration potential from the final product. nih.gov
Structure-Property Relationship Studies: A systematic investigation of how the structure of 4-HDBDPP and its derivatives influences their flame retardant efficiency and material compatibility is needed. This will enable the design of more effective and safer flame retardants. researchgate.netmdpi.com
Table 4: Potential High-Performance Material Applications for this compound
| Material | Role of 4-HDBDPP | Potential Performance Enhancement |
| Polyurethane Foams | Reactive flame retardant | Improved fire safety, reduced leaching of flame retardant. |
| Epoxy Resins | Reactive modifier | Enhanced flame retardancy, tailored mechanical properties. |
| Polyester (B1180765) Fibers | Co-monomer | Permanent flame retardancy for textiles. |
| Novel Copolymers | Monomeric unit | Creation of inherently flame-retardant polymers. |
Integration with Emerging Technologies and Sustainable Chemistry Initiatives
The future of 4-HDBDPP is intrinsically linked to broader trends in sustainable chemistry and the development of a circular economy. Research and development in this area will need to be interdisciplinary, integrating chemistry, material science, environmental science, and toxicology.
Key integration points include:
Circular Economy Models: The design of products containing 4-HDBDPP should consider their end-of-life, with a focus on recycling and recovery of materials. The development of sustainable flame retardants is a key aspect of boosting the circular economy in the plastics and textiles industries. jhdtex.comaltlaboratories.com
Sustainable Flame Retardant Design: There is a growing demand for "green" flame retardants that are effective, non-toxic, and derived from renewable resources. jhdtex.comaalto.fiyoutube.com Research on 4-HDBDPP should align with these principles, for example, by exploring bio-based synthesis routes and demonstrating its favorable environmental and health profile.
Computational and In Silico Tools: The use of computational modeling and quantitative structure-activity relationship (QSAR) studies can help in the early-stage assessment of the potential risks and performance of 4-HDBDPP and its derivatives, guiding the development of safer and more sustainable alternatives. nih.govnih.gov
Interdisciplinary Collaboration: Addressing the complex challenges associated with flame retardants requires collaboration between chemists, material scientists, toxicologists, environmental scientists, and policymakers. This will ensure a holistic approach to the development and management of compounds like 4-HDBDPP.
Table 5: Integration of this compound with Sustainable Initiatives
| Initiative/Technology | Relevance to 4-HDBDPP | Future Research Direction |
| Circular Economy | Design for recyclability of products containing 4-HDBDPP. | Investigating the stability and fate of 4-HDBDPP during polymer recycling processes. |
| Green Chemistry | Synthesis from renewable resources and with minimal waste. | Development of bio-based and catalytic synthesis methods. |
| Computational Toxicology | Early prediction of toxicity and environmental fate. | In silico screening of potential transformation products and metabolites. |
| Life Cycle Assessment | Holistic evaluation of environmental impact from production to disposal. | Conducting a comprehensive life cycle assessment for 4-HDBDPP. |
Q & A
Q. How can researchers accurately determine the physicochemical properties (e.g., log Kow, solubility) of 4-hydroxybutyl diphenyl phosphate (4-HBDPP) when experimental data is limited?
Methodological Answer:
- Log Kow Estimation : Use validated software (e.g., Syracuse Research Corporation’s WSKOW) to predict log Kow values based on molecular structure. Compare results with structurally analogous compounds like tert-butylphenyl diphenyl phosphate (log Kow: 4.86–6.61) .
- Solubility : Employ quantitative structure-activity relationship (QSAR) models or experimental proxies such as shake-flask methods. For example, tertiary phosphate esters (e.g., 2-ethylhexyl diphenyl phosphate) show low water solubility (<1 mg/L), which can guide assumptions for 4-HBDPP .
Q. What analytical methods are recommended for detecting 4-HBDPP and its metabolites in biological or environmental samples?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Optimize protocols using ion-pairing agents (e.g., sodium 1-octanesulfonate) and methanol-buffer mobile phases (65:35 v/v) to separate phosphorylated derivatives .
- Metabolite Identification : Include diphenyl phosphate (DPHP) as a primary metabolite in screening, given its role as a biomarker for aryl phosphate esters .
Advanced Research Questions
Q. How should researchers address contradictions in reported log Kow values for structurally similar phosphate esters (e.g., vs. for tert-butylphenyl diphenyl phosphate)?
Methodological Answer:
- Data Reconciliation : Cross-reference secondary sources (e.g., REACH registration data) and experimental conditions. For example, log Kow values vary due to isomer composition in commercial mixtures (weighted average vs. pure substance) .
- Validation : Validate software predictions (e.g., WSKOW) with experimental measurements using OECD Test Guideline 116.
Q. Table 1: Key Physicochemical Data for Analogous Phosphate Esters
| Compound | log Kow (Measured) | log Kow (Estimated) | Source |
|---|---|---|---|
| tert-Butylphenyl diphenyl phosphate | 4.86 (commercial) | 6.61 | Brooke et al. 2009 |
| 2-Ethylhexyl diphenyl phosphate | 5.12 | - | REACH |
Q. What experimental designs are effective for assessing the neurodevelopmental toxicity of 4-HBDPP in model organisms?
Methodological Answer:
- Zebrafish Models : Expose embryos to 4-HBDPP at 1–100 µg/L during early development (0–120 hours post-fertilization). Assess larval motility (e.g., light/dark transition assays) and adult behaviors (e.g., social affiliation, sensorimotor responses) .
- Impurity Control : Quantify triphenyl phosphate (TPHP) contamination in test solutions via LC-MS/MS, as impurities ≥35% can confound results .
Q. How can metabolic pathways of 4-HBDPP be elucidated to inform toxicity mechanisms?
Methodological Answer:
- In Vitro Hepatic Models : Use human hepatocyte cultures to identify phase I/II metabolites. Prioritize DPHP for quantification, as it is a common metabolite of aryl phosphates .
- Isotope Tracing : Apply deuterated 4-HBDPP to track metabolic fate in rodent models.
Data Interpretation and Reproducibility
Q. How should researchers resolve discrepancies in ecological risk assessments for phosphate esters like 4-HBDPP?
Methodological Answer:
- Weight-of-Evidence Approach : Integrate data from multiple endpoints (e.g., acute/chronic toxicity, bioaccumulation). For example, derive predicted no-effect concentrations (PNECs) using species sensitivity distributions (SSDs) and assessment factors (AFs) .
- Comparative Analysis : Benchmark against regulatory thresholds for structurally similar compounds (e.g., TPHP, RDP) .
Q. What strategies ensure reproducibility in studies on 4-HBDPP’s environmental persistence?
Methodological Answer:
- Standardized Degradation Tests : Follow OECD 309 (water-sediment systems) to measure half-life under aerobic/anaerobic conditions.
- Interlaboratory Validation : Share protocols via databases like PubChem to harmonize methods for detecting 4-HBDPP in complex matrices .
Regulatory and Safety Considerations
Q. How can researchers align 4-HBDPP studies with evolving regulatory frameworks for organophosphate esters (OPEs)?
Methodological Answer:
- Regulatory Crosswalk : Map 4-HBDPP’s properties to criteria under the EU’s REACH regulation (e.g., PBT/vPvB assessments). Use hazard data from analogues (e.g., TPHP’s classification as Aquatic Chronic 1) .
- Stakeholder Engagement : Consult agencies (e.g., EFSA, ECHA) during study design to address data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
